molecular formula C15H16N2O3 B6636360 1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea

1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea

Cat. No. B6636360
M. Wt: 272.30 g/mol
InChI Key: GIPKEEVXUAJXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea, also known as EPHU, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method that involves the use of various reagents and solvents. The mechanism of action of EPHU is not yet fully understood, but it is believed to have biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in inflammation and oxidative stress. 1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. 1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea has also been found to activate the Nrf2/ARE pathway, a signaling pathway that regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea has been shown to have various biochemical and physiological effects that make it a promising candidate for further research. It has been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. 1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea has also been shown to have antimicrobial activity against various pathogens, suggesting its potential use as an antibiotic.

Advantages and Limitations for Lab Experiments

1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits low toxicity, making it safe for use in cell culture and animal studies. However, 1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea has some limitations as well. Its mechanism of action is not yet fully understood, and further research is needed to determine its efficacy and safety in humans.

Future Directions

There are several future directions for research on 1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea. One area of interest is its potential use in the treatment of cancer. 1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea has been found to exhibit cytotoxic effects against various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another potential application of 1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea is in the treatment of Alzheimer's disease. 1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. Further studies are needed to determine the potential of 1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea as a therapeutic agent for Alzheimer's disease. Additionally, 1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea's antimicrobial activity suggests its potential use as an antibiotic, and further studies are needed to determine its efficacy against various pathogens.

Synthesis Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea involves the reaction of 4-hydroxybenzaldehyde with ethyl carbamate in the presence of a catalyst such as sodium methoxide. The resulting product is then treated with hydrochloric acid to yield 1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea as a white crystalline solid. This method has been optimized through various modifications to improve the yield and purity of the final product.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. 1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea has also been found to have antimicrobial activity against various pathogens, suggesting its potential use as an antibiotic.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-2-20-14-9-5-12(6-10-14)17-15(19)16-11-3-7-13(18)8-4-11/h3-10,18H,2H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPKEEVXUAJXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(4-hydroxyphenyl)urea

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